
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine, also known as MMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in several areas of research. MMPS is a sulfonylpyrrolidine compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine is not fully understood. However, it has been suggested that this compound may exert its effects by modulating ion channels, including voltage-gated sodium and calcium channels. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in the brain, and modulate ion channels. This compound has also been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine has several advantages for lab experiments, including its high potency and selectivity. However, this compound also has several limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for 1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine research. One direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammation. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on ion channels and enzymes. Additionally, future research could focus on the development of novel synthetic methods for this compound and the optimization of its pharmacokinetic properties.
In conclusion, this compound is a sulfonylpyrrolidine compound that has shown potential in several areas of scientific research. This compound has been synthesized using various methods and has been found to exhibit potent anti-tumor activity, neuroprotective effects, and modulate ion channels. This compound has several advantages and limitations for lab experiments, and future research could focus on exploring its therapeutic potential and optimizing its properties.
Synthesis Methods
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine can be synthesized using various methods, including the reaction of 4-methoxy-3-methylbenzene sulfonamide with pyrrolidine in the presence of a base or acid catalyst. Another method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The yield of this compound can be optimized by using different solvents, temperatures, and reaction times.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine has been used in several scientific research applications, including as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and inflammation. This compound has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been used as a tool to study the role of ion channels in the regulation of cellular processes.
properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-9-11(5-6-12(10)16-2)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTRQYVDDUCMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

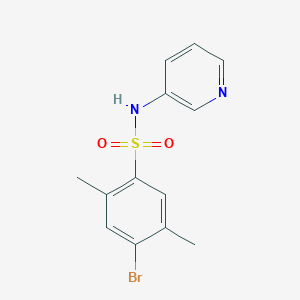
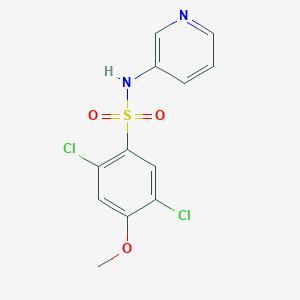
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)

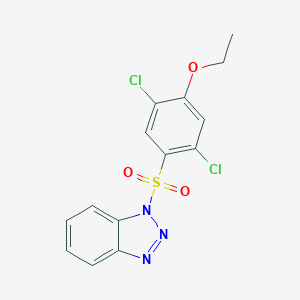

![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345212.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)

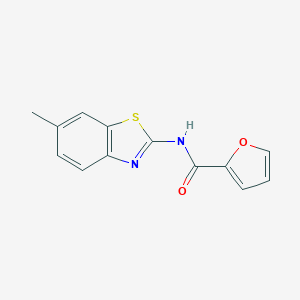
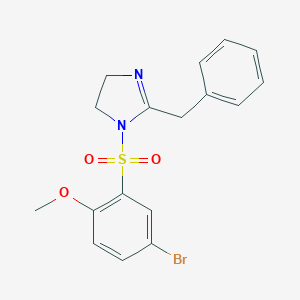
![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B345227.png)